2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
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Overview
Description
2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrido[1,2-a]pyrimidine core with a triazole moiety, making it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A compound with a similar triazole moiety but different core structure.
4-oxo-2-phenyl-4,5-dihydro-1H-imidazole: Shares the oxo and phenyl groups but has an imidazole core instead of pyrido[1,2-a]pyrimidine.
Uniqueness
2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide stands out due to its unique combination of a pyrido[1,2-a]pyrimidine core and a triazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-4-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrido[1,2-a]pyrimidine-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-14-12-18(27)25-11-5-8-16(19(25)23-14)20(28)24-17(13-26-21-9-10-22-26)15-6-3-2-4-7-15/h2-12,17H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAXWDSQPSLFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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